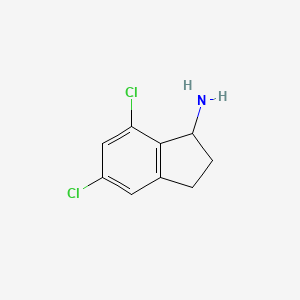

5,7-Dichloro-indan-1-ylamine

描述

Structure

3D Structure

属性

分子式 |

C9H9Cl2N |

|---|---|

分子量 |

202.08 g/mol |

IUPAC 名称 |

5,7-dichloro-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C9H9Cl2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2 |

InChI 键 |

JXFAAKRSQWLCQU-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C1N)C(=CC(=C2)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 5,7 Dichloro Indan 1 Ylamine

Retrosynthetic Analysis and Key Precursors for the Dichloro-Indane Scaffold

The synthesis of 5,7-dichloro-indan-1-ylamine begins with a retrosynthetic approach. This involves conceptually deconstructing the target molecule to identify simpler, commercially available precursors. The primary disconnection is at the C-N bond of the amine, leading back to 5,7-dichloro-1-indanone and an ammonia (B1221849) equivalent. This ketone is a crucial intermediate, and its synthesis is a key focus.

Formation of the Dichlorinated Indanone Core

The formation of the 5,7-dichloro-1-indanone core is a critical step. fishersci.no This intermediate is typically synthesized through an intramolecular Friedel-Crafts acylation of a corresponding 3-(2,4-dichlorophenyl)propionic acid derivative. The required dichlorinated phenylpropionic acid can be prepared from 2,4-dichlorobenzaldehyde (B42875) through condensation with a suitable C2 synthon.

For instance, the reaction of 3-chlorobenzaldehyde (B42229) with propionic acid can yield 3-chlorophenylpropionic acid, which then undergoes intramolecular Friedel-Crafts acylation to produce 5-chloro-1-indanone. chemicalbook.com A similar principle applies to the synthesis of the 5,7-dichloro analogue, starting from a dichlorinated benzaldehyde.

Stereoselective Conversion of Indanones to Indan-1-ylamines

The conversion of the prochiral 5,7-dichloro-1-indanone to the chiral this compound requires stereoselective methods to control the formation of the desired enantiomer. Reductive amination is a common and effective strategy. youtube.com This can be achieved using various chemical reducing agents in the presence of an amine source, or through biocatalytic methods.

Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. manchester.ac.uknih.govacs.org These enzymes can catalyze the reductive amination of ketones like 1-indanone (B140024) with high enantioselectivity. manchester.ac.uknih.govacs.org The choice of enzyme and reaction conditions, such as temperature and the nature of the amine donor, can significantly influence the conversion and stereochemical outcome. manchester.ac.uknih.gov For example, studies on the reductive amination of 1-indanone have shown that higher temperatures can lead to greater conversions. manchester.ac.uk

Classical and Modern Approaches to Indane Ring Closure

The construction of the indane ring system is a cornerstone of this synthesis. Both classical and modern methods are employed to achieve this cyclization efficiently.

Intramolecular Cyclization Reactions in Dichlorophenyl Precursors

Intramolecular cyclization of dichlorophenyl precursors is a fundamental method for forming the indane skeleton. The most common approach is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov While the direct cyclization of the carboxylic acid is possible, it often requires harsh conditions. nih.gov The use of the acyl chloride, typically prepared by treating the carboxylic acid with a reagent like thionyl chloride, facilitates the cyclization under milder conditions with a Lewis acid catalyst. beilstein-journals.orgnih.gov

For example, 3-arylpropionic acids can be converted to their acid chlorides, which then undergo intramolecular Friedel-Crafts acylation in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield the corresponding 1-indanone. beilstein-journals.orgnih.gov This method is widely applicable for the synthesis of various substituted indanones. beilstein-journals.org

Friedel-Crafts Acylation Strategies for Substituted Indanones

Friedel-Crafts acylation is a versatile and widely used reaction for the synthesis of aryl ketones, including substituted indanones. sigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

One-pot procedures have been developed for the synthesis of 1-indanones from benzoic acids. acs.org This involves the in-situ formation of the benzoyl chloride, followed by reaction with ethylene (B1197577) and subsequent intramolecular Friedel-Crafts alkylation. acs.org Another strategy involves the reaction of an aryl substrate with an acrylic acid derivative in the presence of a catalyst like NbCl₅. beilstein-journals.org

The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired indanone derivative. beilstein-journals.org Modern variations of the Friedel-Crafts acylation utilize alternative catalysts and reaction conditions, including microwave irradiation and ultrasound, to improve efficiency and reduce environmental impact. nih.gov

Amination Protocols for the 1-Position of Dichlorinated Indanes

The final key transformation is the introduction of the amine group at the 1-position of the dichlorinated indane scaffold.

Reductive amination of the 5,7-dichloro-1-indanone is the most direct method. This one-pot reaction combines the ketone with an amine source and a reducing agent. bohrium.com Catalytic hydrogenation over a metal catalyst, such as palladium, is a common approach. bohrium.com

Biocatalytic reductive amination using enzymes like imine reductases (IREDs) or transaminases offers a highly stereoselective route to the desired amine. manchester.ac.uknih.govgoogle.comnih.gov Transaminases can be used to convert a ketone to an amine by transferring an amino group from an amine donor. google.comnih.gov The enantioselectivity of these enzymatic reactions is often excellent, providing access to enantiomerically pure amines. nih.gov

For example, the synthesis of cis-1-amino-2-indanol has been achieved through a radical-mediated C-N bond formation, where an imidate radical undergoes a 1,5-hydrogen atom transfer followed by cyclization and hydrolysis. mdpi.com While this example illustrates a different substitution pattern, the underlying principles of C-H amination could potentially be adapted for the synthesis of 1-aminoindanes.

Reductive Amination Techniques for Carbonyl Precursors

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. sigmaaldrich.com In the context of this compound, the precursor is 5,7-dichloro-indan-1-one. This reaction typically proceeds in one or two steps. In a two-step process, the ketone first reacts with an amine source, such as ammonia or an ammonium (B1175870) salt like ammonium formate (B1220265), to form an intermediate imine or enamine. This intermediate is then reduced to the final amine. Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH). sigmaaldrich.com

Alternatively, a one-pot reductive amination can be performed where the ketone, amine source, and a suitable reducing agent are combined. Iridium-based catalysts, for instance, have been shown to be effective for the reductive amination of aromatic cyclic ketones, such as indanones, using ammonium formate as both the amine and hydrogen source. kanto.co.jp This approach often proceeds under mild conditions and can offer high yields. kanto.co.jp Imine reductases (IREDs) also serve as effective biocatalysts for reductive amination, including the conversion of indanones to aminoindanes. nih.gov

Below is a table summarizing common reagents for reductive amination:

| Reagent Type | Examples | Role in Reaction |

| Carbonyl Precursor | 5,7-Dichloro-indan-1-one | Provides the indane backbone and the carbon for the C-N bond. |

| Amine Source | Ammonia, Ammonium Formate, Propargylamine | Reacts with the carbonyl to form an imine intermediate. nih.gov |

| Reducing Agent | NaBH₄, NaBH₃CN, Na(OAc)₃BH, H₂/Catalyst (e.g., Ir-PA1) | Reduces the imine to the corresponding amine. sigmaaldrich.comkanto.co.jp |

| Catalyst | Iridium catalysts, Imine reductases (IREDs) | Facilitates the reaction, often enabling milder conditions and higher efficiency. kanto.co.jpnih.gov |

Direct Amination or Substitution Reactions on Halogenated Indanes

Direct amination involves the formation of a C-N bond on a hydrocarbon without pre-functionalization to a carbonyl group. While methods for direct C-H amination of arenes exist, they often require specific directing groups and catalysts. researchgate.net For a molecule like 5,7-dichloroindane, direct amination at the benzylic C1 position would be a highly atom-economical approach. Research in this area has explored metal-catalyzed reactions, such as those using rhodium or gold, to activate C-H bonds for amination. researchgate.neta-star.edu.sg However, the application of these methods to the specific synthesis of this compound is not extensively documented in readily available literature.

Another potential, though less common, route could involve substitution reactions on a 1-halo-5,7-dichloroindane. This would be a nucleophilic substitution where an amine source displaces a halide at the C1 position. The success of such a reaction would depend on the nature of the leaving group (the halide at C1) and the reaction conditions.

Stereoselective Synthesis and Chiral Control

Many applications of aminoindanes, particularly in pharmaceuticals, require a specific enantiomer. Therefore, methods for stereoselective synthesis are crucial.

Asymmetric Catalysis in the Synthesis of Chiral Indan-1-ylamines

Asymmetric catalysis offers an elegant way to produce enantiomerically enriched amines. This can be achieved through the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine derived from 5,7-dichloro-indan-1-one. Chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, can effectively control the stereochemical outcome of the reduction. researchgate.net

For instance, chiral Brønsted acids have been used as organocatalysts in intramolecular iminium ion cyclization reactions to synthesize chiral 1-aminoindenes, which can be precursors to 1-aminoindanes. researchgate.net Another approach involves the enantioselective [3+2] annulation of aldimines with alkenes through C-H activation, catalyzed by chiral half-sandwich scandium catalysts, providing a direct route to multisubstituted chiral 1-aminoindanes with high stereoselectivity. nih.gov

Key approaches in asymmetric catalysis for aminoindane synthesis:

Asymmetric Hydrogenation: Reduction of a prochiral imine with H₂ using a chiral metal catalyst.

Asymmetric Transfer Hydrogenation: Use of a hydrogen donor (e.g., isopropanol, formic acid) in place of H₂ with a chiral catalyst.

Enantioselective Annulation: Construction of the chiral indane ring system in a stereocontrolled manner. nih.gov

Chiral Auxiliary Approaches for Enantioselective Routes

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a stereoselective reaction. bccollegeasansol.ac.innumberanalytics.com In the synthesis of chiral this compound, a chiral auxiliary can be reacted with 5,7-dichloro-indan-1-one to form a chiral imine or enamine. The subsequent diastereoselective reduction of this intermediate, controlled by the stereochemistry of the auxiliary, leads to a product with a specific configuration at the C1 position. The auxiliary is then cleaved to yield the enantiomerically enriched amine. researchgate.net

A well-documented example for the synthesis of (S)-1-aminoindane involves the use of (R)-phenylglycine amide as a chiral auxiliary. researchgate.netexlibrisgroup.com The ketimine formed between 1-indanone and the auxiliary is subjected to a diastereoselective heterogeneous metal-catalyzed reduction. researchgate.netexlibrisgroup.com After the reduction, the auxiliary is removed to give the desired enantiomer of the aminoindane. researchgate.netexlibrisgroup.com This methodology is adaptable to substituted indanones.

Table of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| (R)-Phenylglycine amide | Diastereoselective reduction of a ketimine | High diastereoselectivity, removable auxiliary. researchgate.netexlibrisgroup.com |

| Oxazolidinones | Aldol reactions, alkylations | Widely used, effective in various asymmetric syntheses. numberanalytics.com |

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. snu.ac.kracs.org

Solvent-Free and Atom-Economical Methodologies

One of the primary goals of green chemistry is to reduce waste, which can be measured by metrics like atom economy. acs.org Atom-economical reactions are those that maximize the incorporation of all reactant atoms into the final product. snu.ac.kr Direct C-H amination, for example, is highly atom-economical as it avoids the need for pre-functionalization and the generation of stoichiometric byproducts. researchgate.net

Examples of Green Chemistry Approaches:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents reduces waste. acs.org Biocatalysis, using enzymes like imine reductases, operates in water under mild conditions. nih.gov

Alternative Solvents: When a solvent is necessary, using environmentally benign options like water or bio-renewable solvents is preferred. shd-pub.org.rs

Solvent-Free Reactions: Techniques like ball milling or microwave-assisted synthesis can eliminate the need for solvents. rsc.orgorganic-chemistry.org

Catalytic Approaches for Reduced Environmental Impact

The synthesis of this compound, a significant chemical intermediate, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often involve stoichiometric reagents and harsh conditions, leading to significant waste generation and environmental burden. Consequently, the development of catalytic methodologies that minimize environmental impact is a critical area of research. These approaches prioritize the use of catalysts to enable more efficient and cleaner chemical transformations, aligning with the principles of sustainable chemical manufacturing.

Catalytic reductive amination of the corresponding ketone, 5,7-dichloro-indan-1-one, stands out as a primary strategy for the synthesis of this compound with a reduced environmental footprint. This method involves the reaction of the ketone with an ammonia source in the presence of a catalyst and a reducing agent. The "borrowing hydrogen" or "hydrogen auto-transfer" catalytic cycle is a particularly elegant approach within this strategy. taylorandfrancis.comcardiff.ac.uk In this process, a catalyst, typically based on a transition metal, temporarily "borrows" hydrogen from a hydrogen donor (which can be the solvent itself, like isopropanol, or hydrogen gas) to reduce the imine intermediate formed from the ketone and ammonia. taylorandfrancis.com This process is highly atom-economical, as water is often the only byproduct. taylorandfrancis.com

The choice of catalyst is paramount in these green synthetic routes. While noble metal catalysts based on palladium, platinum, or ruthenium have demonstrated high efficacy in reductive aminations, there is a growing interest in developing catalysts based on more earth-abundant and less toxic metals such as iron and cobalt. frontiersin.orgd-nb.info For instance, iron-catalyzed reductive amination of various ketones to primary amines has been successfully demonstrated, offering a more sustainable alternative to precious metal catalysts. d-nb.info These catalysts are often supported on materials like silica, alumina, or carbon, which can enhance their stability and allow for easier separation and recycling, a key principle of green chemistry. researchgate.net The use of heterogeneous catalysts simplifies product purification and minimizes catalyst leaching into the product stream.

Furthermore, efforts to reduce environmental impact extend to the choice of solvents and reaction conditions. The use of greener solvents, such as water or bio-derived alcohols, is preferred over traditional volatile organic compounds. mdpi.com Microwave-assisted and ultrasound-assisted syntheses are also being explored as they can significantly reduce reaction times and energy consumption. mdpi.com

The direct synthesis from 5,7-dichloro-indan-1-one and ammonia using molecular hydrogen as the reductant is another key catalytic approach. This process, often carried out over heterogeneous catalysts like Raney nickel or supported noble metals, is highly efficient and generates minimal waste. taylorandfrancis.com The selectivity of these catalysts is crucial to prevent the formation of side products. For example, in the hydrogenation of structurally similar 2-indanone (B58226) oxime, the choice of catalyst (Pd/C vs. Pt/C) was found to influence the product distribution between the desired amine and the corresponding hydroxylamine.

While specific research on the catalytic synthesis of this compound with a focus on environmental impact is not extensively documented in publicly available literature, the principles and methodologies established for the green synthesis of other primary amines from ketones provide a clear roadmap. The application of heterogeneous, earth-abundant metal catalysts in a reductive amination process using green solvents and moderate conditions represents the most promising direction for the sustainable production of this important chemical compound.

Table of Potential Catalytic Systems for the Reductive Amination of 5,7-Dichloro-indan-1-one

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Potential Advantages |

| Fe/(N)SiC | H₂ | Water | 140 | Utilizes an earth-abundant metal catalyst and a green solvent. d-nb.info |

| Ru/Al₂O₃ | H₂ | Heptane | 80 | High activity and selectivity for primary amine formation. researchgate.net |

| Raney Nickel | H₂ | Methanol/NH₃ | 50-100 | Well-established, cost-effective catalyst for reductive amination. taylorandfrancis.com |

| Pd/C | H₂/NH₄OAc | Methanol | 25-50 | Mild reaction conditions and high yields for similar substrates. frontiersin.org |

| Co-NHC@MWCNTs | Zn | Green Media | Mild | Inexpensive, efficient, and reusable catalyst system. researchgate.net |

Chemical Reactivity and Derivatization of 5,7 Dichloro Indan 1 Ylamine

Reactivity of the Primary Amine Functionality

The primary amine group in 5,7-dichloro-indan-1-ylamine is a key handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation Reactions

The primary amine of this compound is expected to readily undergo acylation to form stable amide bonds. This fundamental reaction involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride (B1165640), or an acid activated in situ with a coupling reagent. nih.govniscpr.res.in

The general principle involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. niscpr.res.in A wide variety of coupling reagents can be employed, including carbodiimides (like DCC or EDC), aminium/uronium salts (like HATU or HBTU), and phosphonium (B103445) salts (like PyBOP). nih.gov These reactions are typically carried out in polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) at room temperature or with gentle heating. nih.gov The choice of reagent and conditions can be tailored based on the specific carboxylic acid to be coupled.

Table 1: Representative Acylating Agents and Conditions

| Acylating Agent | Typical Solvent | Base (if required) | Temperature |

| Acyl Chloride | DCM, THF | Pyridine, Triethylamine | 0 °C to RT |

| Acid Anhydride | DCM, Acetonitrile | None or Pyridine | RT to Reflux |

| Carboxylic Acid + HATU | DMF, NMP | DIPEA, Triethylamine | RT |

| Carboxylic Acid + EDC/HOBt | DMF, DCM | DIPEA, NMM | RT |

This table presents generalized conditions for acylation reactions of primary amines.

Schiff Base and Imine Formation with Aldehydes and Ketones

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. innovareacademics.in This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.gov

The reaction is typically acid-catalyzed and often carried out in a solvent that allows for the removal of water, for instance, by azeotropic distillation with toluene (B28343) or using a dehydrating agent. Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in the synthesis of various heterocyclic compounds. innovareacademics.innih.gov

Table 2: Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Product Type | Typical Conditions |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Aromatic Imine | Toluene, reflux, Dean-Stark trap |

| Aliphatic Aldehydes (e.g., Acetaldehyde) | Aliphatic Imine | Ethanol, catalytic acid, RT |

| Ketones (e.g., Acetone) | Ketimine | Methanol, molecular sieves, RT |

This table illustrates typical carbonyl partners for Schiff base formation with primary amines.

Urea (B33335) and Thiourea (B124793) Derivatives Synthesis

The primary amine of this compound serves as a nucleophile for the synthesis of urea and thiourea derivatives. These functional groups are prevalent in many biologically active compounds.

Urea derivatives can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents like carbonyldiimidazole. ias.ac.inbeilstein-journals.org A common method involves the reaction with an isocyanate in an inert solvent, which is often a rapid and high-yielding process. Alternatively, safer, multi-step, one-pot procedures using reagents like phenyl carbamates can be employed. ias.ac.in

Thiourea derivatives are similarly prepared by reacting the amine with isothiocyanates. orgsyn.org This reaction is generally straightforward and proceeds under mild conditions in solvents like dichloromethane or tert-butanol. orgsyn.org Green synthesis methods, using water as a solvent and phenoxysulfonyl chloride with a primary amine, have also been developed to produce thioureas.

Table 3: Reagents for Urea and Thiourea Synthesis

| Desired Derivative | Reagent | Typical Solvent |

| Urea | Isocyanate (R-NCO) | THF, Dichloromethane |

| Urea | Phenyl Carbamate | Dimethyl Sulfoxide (DMSO) |

| Thiourea | Isothiocyanate (R-NCS) | Dichloromethane, Ethanol |

| Thiourea | Phenoxysulfonyl chloride | Water |

This table outlines common reagents for the synthesis of ureas and thioureas from primary amines.

Alkylation and Arylation Reactions

While direct N-alkylation of primary amines with alkyl halides can be challenging to control and may lead to over-alkylation, it is a possible transformation. Reductive amination, which involves the formation of a Schiff base followed by in-situ reduction, is a more common and controlled method for producing secondary and tertiary amines.

N-arylation of this compound can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which is discussed in more detail in section 3.2.1.

Transformations Involving the Aromatic Halogen Substituents

The two chlorine atoms on the aromatic ring of this compound are relatively unreactive towards classical nucleophilic aromatic substitution but can be activated for transformation using transition metal catalysis. This opens up a vast potential for C-C and C-heteroatom bond formation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. Although aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands have enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling: This reaction would couple the chloro-substituted indane with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups at the 5- and/or 7-positions. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like XPhos), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system such as dioxane/water or toluene.

Heck Reaction: The Heck reaction would involve the coupling of one or both chloro-substituents with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium source and requires a base. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this transformation.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with amines. niscpr.res.in In the context of this compound, this reaction could be used to introduce a second, different amino group at the 5- or 7-position by reacting it with another amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide). Careful control of stoichiometry would be necessary to achieve mono- or di-substitution. This reaction could also be used to synthesize the title compound itself from 1,5,7-trichloroindane.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / XPhos, K₃PO₄ | Aryl/Alkyl/Vinyl substituted indane |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted indane |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, NaOtBu | Diamino- or Arylamino-indane |

This table summarizes potential cross-coupling reactions involving the chloro-substituents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic properties of the ring. Generally, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on SNAr Rate | Rationale for this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Strong rate acceleration | Lacks strong EWGs (like –NO₂) ortho/para to chlorine atoms. |

| Leaving Group Ability | F > Cl > Br > I | Chlorine is a viable leaving group, but ring activation is the primary barrier. |

| Nucleophile Strength | Stronger nucleophiles react faster | A strong nucleophile would be required. |

| Solvent | Polar aprotic solvents stabilize the intermediate | Solvents like DMF or DMSO would be preferred. |

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. govtpgcdatia.ac.in This mechanism is favored under conditions of very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide. The base abstracts a proton from the ring position ortho to a halogen, followed by the elimination of the halide to form the benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product. For this compound, a strong base could potentially abstract the proton at the C-6 position (ortho to the C-5 chlorine) or the C-4 position (ortho to the C-5 chlorine) to initiate the formation of a dichlorinated benzyne intermediate. This pathway could lead to a mixture of products, a phenomenon known as cine substitution, where the incoming nucleophile does not necessarily attach to the carbon that the leaving group vacated. govtpgcdatia.ac.in

Modifications of the Indane Ring System

The indane framework, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, offers multiple sites for chemical modification beyond the primary amine and aromatic chlorines. These include the saturated carbon atoms of the cyclopentane ring and the unsubstituted positions on the aromatic ring.

The saturated five-membered ring of this compound is susceptible to both oxidation and reduction reactions, which can introduce new functional groups or alter the ring's saturation level. atlanticoer-relatlantique.cancert.nic.in

Oxidative Transformations: The C-3 position of the indane ring is a benzylic methylene (B1212753) group (–CH₂–) and is therefore prone to oxidation. Similar to other benzylic systems, this position can be oxidized to a carbonyl group (ketone) or a hydroxyl group (alcohol). For instance, the oxidation of related N-indan-yl acetamides using reagents like potassium permanganate (B83412) has been shown to yield the corresponding 7-aminoindan-1-one. acs.org Applying this to this compound (likely after protection of the amine) could yield 1-amino-5,7-dichloro-indan-3-one. Another potential oxidative transformation is dehydrogenation of the cyclopentane ring to form the corresponding 5,7-dichloro-1-aminoindene derivative.

Reductive Transformations: The cyclopentane ring can be modified via the reduction of an oxidized precursor. For example, if the indane system is first converted to an indene (B144670) derivative through oxidation, it can be subsequently reduced back to the saturated indane. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is effective for reducing the double bond of an indene to furnish the corresponding indane. sci-hub.se This oxidation-reduction sequence can be a method for introducing or modifying substituents at the C-2 or C-3 positions.

The aromatic ring of this compound has two available positions for substitution: C-4 and C-6. The regioselectivity of further functionalization is governed by the directing effects of the existing substituents through electrophilic aromatic substitution (EAS). masterorganicchemistry.com

The directing effects are as follows:

1-Amino group (–NH₂): A powerful activating group and ortho-, para-director. It strongly directs incoming electrophiles to the C-6 position (para).

5-Chloro group (–Cl): A deactivating group but an ortho-, para-director. It directs incoming electrophiles to the C-4 and C-6 positions.

7-Chloro group (–Cl): A deactivating group but an ortho-, para-director. It directs incoming electrophiles to the C-6 position.

All three substituents direct, to varying degrees, towards the C-6 position . The potent activating and para-directing effect of the amino group, combined with the ortho-directing effects of both chlorine atoms, makes the C-6 position the most electronically favorable site for electrophilic attack. Therefore, reactions such as halogenation, nitration, or sulfonation are expected to occur predominantly at this site. byjus.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 6-Bromo-5,7-dichloro-indan-1-ylamine |

| Nitration | HNO₃, H₂SO₄ | 5,7-Dichloro-6-nitro-indan-1-ylamine |

| Sulfonation | Fuming H₂SO₄ | 6-Amino-2,4-dichloro-indan-5-sulfonic acid |

It is important to note that for certain EAS reactions, particularly nitration, the strong oxidizing conditions can be problematic for the reactive primary amine. To prevent unwanted side reactions and to control the high reactivity, the amine group is often protected, for instance, by converting it to an amide (e.g., an acetamide) before carrying out the electrophilic substitution. google.com The protecting group can be removed in a subsequent step.

Reaction Kinetics and Mechanistic Studies for Derivatization Pathways

Detailed kinetic and mechanistic studies for the derivatization of this compound are not widely published. However, the mechanisms of its principal reactions can be inferred from well-established chemical principles, and hypothetical kinetic studies can be designed based on analogous systems.

Mechanism of Electrophilic Aromatic Substitution (EAS): The most probable derivatization of the aromatic ring, EAS at the C-6 position, proceeds through a two-step mechanism. First, an electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is the key to the reaction's feasibility and regioselectivity. The positive charge of the arenium ion formed by attack at C-6 can be delocalized onto the C-1, C-3, C-5, and C-7 carbons and, most importantly, onto the nitrogen atom of the amino group, which provides significant stabilization. In the second, rapid step, a base removes the proton from the C-6 carbon, restoring aromaticity and yielding the final substituted product.

Mechanism of Nucleophilic Aromatic Substitution (Benzyne): For the plausible SNAr pathway via a benzyne intermediate, the mechanism is a two-step elimination-addition process.

Elimination: A strong base abstracts a proton from a position ortho to one of the chlorine atoms (e.g., C-6). This is followed by the loss of the adjacent chloride ion (from C-5) to form a highly strained benzyne intermediate. This step is typically rate-determining.

Addition: A nucleophile attacks one of the sp-hybridized carbons of the benzyne, forming a carbanion. This is followed by rapid protonation from a proton source in the medium to give the final product.

Kinetic Studies: Quantitative analysis of the reactivity of this compound derivatives could be performed using kinetic studies. For example, the influence of different substituents on the reaction rates can be evaluated to construct a Hammett plot. rsc.org By derivatizing the amino group and then introducing various substituents at the C-6 position, one could study the kinetics of a subsequent reaction (e.g., N-alkylation). Plotting the logarithm of the rate constants against the Hammett substituent constants (σ) would yield a reaction constant (ρ). The sign and magnitude of ρ would provide insight into the electronic nature of the transition state, indicating whether charge is being built up or dissipated during the rate-determining step. rsc.org Such studies would be invaluable for optimizing reaction conditions and understanding the electronic interplay within this molecular framework.

Advanced Spectroscopic and Structural Elucidation of 5,7 Dichloro Indan 1 Ylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. auremn.org.br It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5,7-Dichloro-indan-1-ylamine, NMR is crucial for analyzing the conformation of the five-membered ring and the stereochemical relationship of its substituents. researchgate.net The presence of various conformers can be studied, which differ only in the value of a given dihedral angle. auremn.org.br

Solid-State NMR Studies

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. rsc.org This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.org For substituted indane derivatives, ssNMR can distinguish between different conformers present in the solid state and provide information on intermolecular interactions within the crystal lattice. acs.orgunibas.it The reduced molecular tumbling in the solid state leads to broader signals, but techniques like magic angle spinning (MAS) can be used to obtain high-resolution spectra. rsc.org

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are complementary and are used to identify functional groups and gain structural information. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. specac.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. specac.combiomedscidirect.com For this compound, FTIR is used to identify the characteristic stretching and bending vibrations of its functional groups. gsconlinepress.com

Key expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3500-3300 (typically two bands for a primary amine) |

| N-H (Amine) | Bending | 1650-1580 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 libretexts.org |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1250-1020 |

| C-Cl | Stretching | 850-550 spectroscopyonline.com |

The presence of strong electron-withdrawing chlorine atoms can influence the frequencies of adjacent bonds. spectroscopyonline.com The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are characteristic of the entire molecular structure. specac.com

Raman Spectroscopy

Raman spectroscopy is an inelastic light scattering technique where a laser is used to irradiate a sample and the scattered light is analyzed. spectroscopyonline.com While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational modes of the molecule. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. nih.gov

For this compound, Raman spectroscopy would be useful for observing the C-C skeletal vibrations of the indane ring and the aromatic ring, as well as the C-Cl stretching modes. Differences in the Raman spectra of different polymorphic forms can be used to characterize them. americanpharmaceuticalreview.com The technique can be applied to both solid and liquid samples, and since water is a weak Raman scatterer, it is well-suited for studying aqueous solutions. nih.gov The spatial resolution of micro-Raman spectroscopy can be as fine as 100 μm to one millimeter. libretexts.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.combioanalysis-zone.com This allows for the determination of the precise molecular weight of a compound and, consequently, its elemental formula. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C₉H₉Cl₂N), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the most definitive method for the three-dimensional structural characterization of molecules, providing unambiguous determination of the relative configuration of stereogenic centers. springernature.com For chiral, enantiomerically pure compounds like this compound, single-crystal X-ray diffraction (XRD) is the gold standard for assigning the absolute configuration. springernature.comnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the arrangement of atoms within the crystal lattice.

The determination of absolute configuration relies on the phenomenon of anomalous (or resonant) scattering, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. nih.gov This effect creates small but measurable differences between the intensities of Bijvoet pairs of reflections (I(hkl) ≠ I(-h-k-l)). nih.gov The analysis of these differences allows for the unequivocal determination of the absolute structure. A key statistical indicator in this process is the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. caltech.edu A small standard uncertainty in the Flack parameter is crucial for a reliable assignment. encyclopedia.pub

While specific crystallographic data for this compound is not prevalent in the surveyed literature, the methodology remains the established route for its structural elucidation. In cases where the native compound fails to produce crystals of sufficient quality, derivatization strategies can be employed. encyclopedia.pub For instance, creating a salt with a chiral acid of known absolute configuration can facilitate crystallization and aid in the structural determination. nih.gov

| Analytical Technique | Principle | Application to this compound |

| Single-Crystal X-ray Diffraction (XRD) | Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. | Determination of bond lengths, bond angles, and the precise 3D arrangement of atoms. |

| Anomalous Scattering (Bijvoet Method) | Differences in diffraction intensities (Bijvoet pairs) caused by resonant scattering. | Definitive assignment of the absolute configuration (R or S) at the chiral C1 center. nih.gov |

The solid-state structure of this compound is dictated by a variety of intermolecular interactions that direct how the molecules pack together in the crystal lattice. The frequency and strength of these interactions are critical determinants of the final crystal structure. rsc.org The primary functional groups of the molecule—the amine (-NH2), the two chloro substituents (-Cl), and the aromatic ring—are all expected to play significant roles in the supramolecular assembly.

Hydrogen bonding is anticipated to be a dominant interaction. The primary amine group can act as a hydrogen bond donor, forming N-H···N or N-H···Cl interactions with neighboring molecules. These types of directional bonds are often pivotal in forming predictable structural motifs, such as chains or dimers. psu.edu

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

| Hydrogen Bond | Amine (N-H) | Amine (N), Chlorine (Cl) | Formation of primary structural motifs like tapes or sheets. psu.edu |

| Halogen Bond | Chlorine (C-Cl) | Amine (N) | Directional interaction contributing to lattice architecture. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through offset or face-to-face stacking. |

| van der Waals Forces | Entire Molecule | Entire Molecule | Non-directional forces contributing to close packing. mdpi.com |

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. youtube.com These different polymorphs of the same compound can exhibit distinct physicochemical properties. While no specific polymorphic studies on this compound have been reported, compounds with flexible conformations and multiple hydrogen bonding groups are often candidates for polymorphism. The existence of different crystal forms can arise from variations in crystallization conditions, such as solvent or temperature.

Co-crystallization is an alternative strategy to modify the physical properties of a molecule. nih.gov It involves crystallizing a target molecule with a second, different molecule (a co-former) in a defined stoichiometric ratio. mdpi.com The components are linked in the crystal lattice through non-covalent interactions, primarily hydrogen bonds. researchgate.net Given the presence of a hydrogen-bond-donating amine group, this compound is a suitable candidate for co-crystal engineering. Potential co-formers could include carboxylic acids or other molecules with hydrogen bond acceptor sites, allowing for the formation of robust supramolecular synthons. researchgate.net Such studies could be used to improve properties like solubility or stability.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. nih.govresearchgate.net

For this compound, which is chiral due to the stereocenter at the C1 position, its two enantiomers, (R)- and (S)-5,7-dichloro-indan-1-ylamine, are expected to produce distinct CD spectra. The (R)-enantiomer might show a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov

This characteristic makes CD spectroscopy an excellent tool for determining the enantiomeric excess (ee) or optical purity of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. researchgate.net A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will produce no CD signal. nih.gov Therefore, by comparing the CD spectrum of a sample to that of an enantiomerically pure standard, one can rapidly and accurately quantify its enantiomeric composition. rsc.org This method is particularly valuable in pharmaceutical development and quality control where enantiopurity is critical.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.chuniroma2.it It is frequently employed to determine a molecule's geometry, electronic properties, and spectroscopic parameters. fu-berlin.de For 5,7-dichloro-indan-1-ylamine, DFT calculations would provide a detailed understanding of its fundamental chemical characteristics.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. numberanalytics.com This process identifies the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has a puckered five-membered ring and a rotatable amino group, conformational analysis is crucial. researchgate.netiupac.org This analysis involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them. numberanalytics.comresearchgate.net

Quantum mechanical methods like DFT (e.g., using the B3LYP functional) and MP2 are standard for such analyses. researchgate.net For the related compound cis-3-aminoindan-1-ol, studies have identified multiple conformational minima that can interchange through ring-puckering and rotation of substituent groups. researchgate.netmedscape.com A similar analysis for this compound would reveal its preferred spatial arrangement, which is fundamental for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital that can accept electrons, indicating its electrophilic or acidic character. libretexts.orgwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comresearchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals for this compound. pnas.org This analysis would predict the most likely sites for nucleophilic and electrophilic attacks, offering insights into its metabolic pathways and potential binding interactions.

Table 1: Illustrative Data from a Hypothetical FMO Analysis for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | > -4.5 | Higher energy unoccupied orbital |

| LUMO | -4.5 | Lowest Unoccupied Molecular Orbital |

| HOMO | -9.2 | Highest Occupied Molecular Orbital |

| HOMO-1 | < -9.2 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of Chemical Reactivity |

Note: The values in this table are hypothetical and serve to illustrate the typical output of an FMO analysis. The actual values would need to be determined through specific DFT calculations.

DFT calculations are highly effective for predicting various spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to predict NMR chemical shifts (¹³C and ¹H). nih.govnih.gov Studies on other chlorinated organic compounds have shown that specific functionals, such as WC04, can provide high accuracy, minimizing deviations often seen with standard DFT methods for halogenated carbons. nih.gov Applying such methods to this compound would yield a predicted NMR spectrum, which is invaluable for confirming its structure and assigning experimental signals. d-nb.inforsc.orgrsc.org

Similarly, DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scirp.orgresearchgate.net These calculated frequencies, when scaled to correct for systematic errors, typically show good agreement with experimental data. scirp.orglibretexts.org This analysis helps in the detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. niscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, offering a dynamic view of molecular conformations and interactions. nih.govconicet.gov.ar

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in a solution, mimicking physiological conditions. nih.gov This approach goes beyond the static picture of DFT by revealing how the molecule behaves, folds, and interacts with solvent molecules (like water) over time. nih.govherts.ac.uk Such simulations are critical for understanding how the solvent influences the conformational preferences of the molecule, which can differ significantly from the gas-phase calculations in DFT.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infodovepress.com These models are essential tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. bamu.ac.innih.gov

While a specific QSAR model for this compound has not been identified, studies on related aminoindane derivatives have been performed. bamu.ac.in These studies build models using a set of known molecules (a training set) to correlate their structural features with their measured biological activity. nih.govmdpi.com

The foundation of any QSAR/SAR model is the calculation of molecular descriptors. d-nb.info These are numerical values that quantify different aspects of a molecule's physicochemical properties. Descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, counts of specific atoms or functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume). europa.eu

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. sciepub.com

For a compound like this compound, relevant descriptors would likely include those related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and steric features (e.g., molecular volume, shape indices). sciepub.comnih.govtandfonline.com The presence of two chlorine atoms would make descriptors related to halogen bonding and electronic withdrawal particularly important. nih.govnih.gov Building a robust QSAR model involves selecting the most relevant descriptors that successfully predict the activity of compounds in a training set, which can then be used to estimate the activity of new molecules like this compound.

Table 2: Common Molecular Descriptors Relevant for QSAR/SAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Lipophilicity, hydrophilicity, and membrane permeability. |

| Topological | Balaban index, Kier shape indices, Molecular Connectivity Indices | Molecular size, shape, and degree of branching. |

| Geometrical (3D) | Molecular Volume, Surface Area, Radius of Gyration | Steric properties and overall size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges | Electronic structure, reactivity, and sites of interaction. |

| Constitutional | Molecular Weight, Atom Counts (e.g., number of halogens) | Basic composition and structural features of the molecule. |

This table lists general classes of descriptors and examples that would be considered in building a QSAR model for compounds like this compound.

Predictive Models for Chemical Reactivity or Molecular Recognition

Predictive computational models for the chemical reactivity and molecular recognition of indane derivatives often focus on understanding how structural modifications influence their interaction with biological targets. While no specific predictive models for This compound were found, studies on analogous compounds highlight the methodologies used.

For instance, research into a series of 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake inhibitors has been conducted to understand their structure-activity relationships. researchgate.net Although primarily experimental, such studies form the basis for developing quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the chemical structure of compounds with their biological activity, such as the inhibition of dopamine (B1211576) reuptake. For a series of N,N-dimethyl analogues, these investigations have led to the identification of compounds with a slow onset and long duration of action, properties that are critical for potential therapeutic applications. researchgate.net

In a different context, theoretical studies on 2-substituted indan-1,3-diones have utilized quantum chemical calculations to investigate the influence of various substituents on tautomeric equilibrium. carnegiescience.edu This type of study predicts the most stable form of the molecule in different environments (gas phase and solution), which is a fundamental aspect of its chemical reactivity. carnegiescience.edu By evaluating how substituents affect the electronic distribution and stability of tautomers, these models can predict which chemical form is likely to participate in a given reaction.

These examples, while not directly on This compound , demonstrate the use of computational chemistry to build predictive models for how the indane scaffold and its substituents govern interactions with biological systems and fundamental chemical properties like tautomerism.

Molecular Docking Studies with Protein Binding Sites (Focused on interaction prediction, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. Although no molecular docking studies have been published for This compound , research on related indanone and indane derivatives provides insight into how this class of compounds may interact with protein targets.

One computational study investigated the binding of 68 indanedione and indanone derivatives to cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex. nih.gov The goal was to identify novel inhibitors. Molecular docking simulations predicted that several indanone derivatives could bind to the cereblon protein with higher affinity than thalidomide, a known CRBN ligand. nih.gov The interactions were stabilized by specific hydrogen bonds and hydrophobic contacts within the binding pocket.

Another study focused on designing indole-pyrimidine hybrids as tubulin polymerization inhibitors. nih.gov Molecular docking analysis was used to predict how these compounds would bind to the colchicine-binding site of the tubulin protein. The simulations showed that the most promising compound fit efficiently into the binding site, forming key interactions that would be expected to stabilize the complex. nih.gov

These studies on analogous structures illustrate that the indane scaffold can be effectively accommodated in various protein binding sites. The specific interactions, such as hydrogen bonds and hydrophobic interactions, are dictated by the nature and position of the substituents on the indane ring system.

Table 1: Representative Molecular Docking Studies on Indane Analogs

| Compound Class | Protein Target | Key Findings from Docking Simulation |

| Indanedione and Indanone Derivatives | Cereblon (CRBN) | Identified derivatives with predicted binding affinities stronger than the known ligand, thalidomide. Interactions are mediated by hydrogen bonds and hydrophobic contacts. nih.gov |

| Indole-Pyrimidine Hybrids | Tubulin (Colchicine-binding site) | Demonstrated efficient binding within the active site, suggesting a plausible mechanism for the inhibition of tubulin polymerization. nih.gov |

| 3-(3',4'-dichlorophenyl)-1-indanamine analogs | Dopamine Transporter | Pharmacophore modeling predicted high potency for RR/SS diastereomers as dopamine reuptake inhibitors. researchgate.net |

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms and analyzing the high-energy transition states that govern the rate and outcome of chemical transformations. While specific studies on the reaction mechanisms involving This compound are not available, research on the synthesis of related indane and indanamine structures provides relevant examples of computational analysis.

A study on the synthesis of indanamines via a Cobalt(I)-catalyzed [3+2] annulation of o-haloaryl imines with alkenes likely involves computational investigation to understand the catalytic cycle. acs.org Such studies typically use Density Functional Theory (DFT) to model the key steps: oxidative addition, ligand exchange, migratory insertion, and reductive elimination. By calculating the energy of intermediates and transition states, researchers can map out the most probable reaction pathway and identify the rate-determining step.

Similarly, the synthesis of 1-indanols and 1-indanamines through intramolecular Palladium(0)-catalyzed C(sp³)–H arylation has been investigated. researchgate.net Mechanistic studies, often supported by computational analysis, explore the energetics of the catalytic cycle. Key steps analyzed include C-H bond activation and the subsequent C-C bond-forming reductive elimination. unipd.it These calculations can explain observed diastereoselectivity and the influence of conformational effects, such as the Thorpe-Ingold effect, on the reaction's efficiency. researchgate.net For example, computational analysis of the enantioselective Pd-catalyzed α-arylation of ketones to form indanones has helped to elucidate the origin of enantioselectivity by comparing the energies of transition states leading to different stereoisomers. unipd.it

These examples underscore the utility of computational methods in understanding the complex mechanisms of reactions that form the indane core. The analysis of transition state energies allows for a rational explanation of experimental observations and aids in the optimization of reaction conditions.

Table 2: Examples of Computational Reaction Mechanism Studies for Indane Synthesis

| Reaction Type | Catalytic System | Computational Method (Typical) | Key Mechanistic Insights from Computation |

| [3+2] Annulation for Indanamine Synthesis | CoBr₂/1,10-phenanthroline | Density Functional Theory (DFT) | Elucidation of the Co(I) catalytic cycle, identification of intermediates and transition state structures. acs.org |

| Intramolecular C(sp³)–H Arylation | Palladium(0) | Density Functional Theory (DFT) | Analysis of the energetics of C-H activation and reductive elimination steps; explanation of diastereoselectivity and conformational effects. researchgate.net |

| Enantioselective α-Arylation of Ketones | [Pd(BINAP)] | Density Functional Theory (DFT) | Determination of the stereodetermining transition state; rationalization of enantioselectivity based on transition state energy differences. unipd.it |

Applications As a Molecular Scaffold and Chemical Intermediate in Advanced Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The synthesis of heterocyclic compounds often involves the condensation of a primary amine with a suitable electrophilic partner. In the case of 5,7-Dichloro-indan-1-ylamine, the amino group can react with dicarbonyl compounds, acid chlorides, or other bifunctional reagents to form a variety of heterocyclic rings such as pyrimidines, imidazoles, or fused polycyclic systems. The chlorine substituents on the aromatic ring can also be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the final heterocyclic products. While specific examples detailing the synthesis of complex heterocyclic systems directly from this compound are not extensively documented in readily available literature, the fundamental reactivity of the aminoindane core suggests its high potential as a precursor in this area of synthetic chemistry. The principles of heterocyclic synthesis support the feasibility of employing this compound in reactions leading to novel and potentially bioactive molecules.

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C1 position of the indane ring makes this compound a valuable chiral building block in asymmetric synthesis. enamine.net Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. Therefore, the ability to synthesize enantiomerically pure compounds is of critical importance in drug discovery and development. enamine.net

Introduction of Chirality into Advanced Molecular Architectures

Chiral building blocks are pre-existing chiral molecules that can be incorporated into a larger molecule, thereby introducing a specific stereochemistry. By using an enantiomerically pure form of this compound, either the (R)- or (S)-enantiomer, chemists can control the stereochemical outcome of a synthetic sequence. The rigid indane framework ensures that the stereochemical information is effectively transferred to the final product.

Enantioselective Derivatization Strategies

Enantioselective derivatization involves the reaction of a racemic mixture with a chiral reagent to form diastereomers, which can then be separated. Alternatively, and more efficiently, enantiomerically pure this compound can be derivatized through reactions at its primary amine. These reactions can include acylation, alkylation, or condensation to form imines, which can then undergo further stereoselective transformations.

For instance, the formation of an amide with a chiral carboxylic acid would result in a diastereomeric compound where the stereochemistry of both the amine and the acid are defined. This strategy is fundamental in the synthesis of complex chiral molecules where multiple stereocenters need to be controlled.

| Reaction Type | Reactant | Product Type | Potential Application |

| Acylation | Chiral Carboxylic Acid | Chiral Amide | Synthesis of bioactive amides |

| Reductive Amination | Prochiral Ketone | Chiral Secondary Amine | Introduction of a new stereocenter |

| Imine Formation | Aldehyde | Chiral Imine | Intermediate for nucleophilic addition |

This table illustrates potential enantioselective derivatization strategies for this compound based on common organic reactions.

Component in Ligand Design for Catalysis and Coordination Chemistry

The development of new catalysts is a cornerstone of modern chemical synthesis, and chiral ligands play a pivotal role in asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. nih.gov The structural features of this compound make it an attractive candidate for incorporation into chiral ligand frameworks.

Design of Chiral Ligands for Asymmetric Catalysis

The primary amine of this compound can be readily modified to introduce other coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. This allows for the creation of bidentate or tridentate ligands where the chiral indane backbone provides a rigid and well-defined stereochemical environment.

For example, reaction with 2-(diphenylphosphino)benzoic acid could yield a P,N-ligand. The steric bulk and electronic properties of the ligand can be fine-tuned by modifying the substituents on the indane ring or the coordinating groups. The dichloro substitution pattern on the aromatic ring of the indane can influence the electronic properties of the resulting ligand and its corresponding metal complex.

Coordination with Metal Centers for Novel Catalyst Development

Once synthesized, these chiral ligands can be coordinated to various transition metals, such as rhodium, iridium, palladium, or copper, to generate novel asymmetric catalysts. These catalysts can then be applied to a wide range of enantioselective transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The effectiveness of such a catalyst is determined by its ability to control the enantioselectivity of the reaction, which is directly influenced by the structure of the chiral ligand. The rigid conformation of the indane scaffold in ligands derived from this compound can lead to highly organized transition states, resulting in high levels of enantiomeric excess in the products. While specific examples of catalysts derived from this compound are not prevalent in the literature, the principles of ligand design strongly support its potential in this field.

| Ligand Type | Coordinating Atoms | Potential Metal Center | Target Asymmetric Reaction |

| P,N-Ligand | Phosphorus, Nitrogen | Rhodium, Iridium | Asymmetric Hydrogenation |

| N,N-Ligand | Nitrogen, Nitrogen | Palladium, Copper | Asymmetric Allylic Alkylation |

| N,O-Ligand | Nitrogen, Oxygen | Zinc, Titanium | Asymmetric Aldol Reaction |

This table provides hypothetical examples of ligand types that could be synthesized from this compound and their potential applications in asymmetric catalysis.

Scaffold for Combinatorial Library Synthesis for Chemical Space Exploration

The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. researchgate.netnih.gov This approach is instrumental in drug discovery for identifying new lead compounds. researchgate.net The structure of this compound serves as a robust scaffold, or core structure, upon which a variety of substituents can be systematically introduced.

The primary amino group of this compound is a key functional handle for combinatorial derivatization. It can readily undergo a wide range of chemical reactions, such as acylation, alkylation, and sulfonylation, with a diverse set of building blocks. Each reaction with a new building block generates a unique derivative, and by employing a collection of different building blocks in a parallel or split-and-mix synthesis fashion, a large library of compounds can be efficiently constructed.

The chlorine atoms at the 5 and 7 positions of the indane ring also play a crucial role. While they may not be directly involved in the combinatorial diversification in all cases, they significantly influence the electronic properties and lipophilicity of the resulting library members. Furthermore, these chloro-substituents can potentially serve as sites for further functionalization through cross-coupling reactions, although this is a less common approach in initial library generation.

The exploration of chemical space using libraries based on the this compound scaffold allows researchers to investigate the structure-activity relationships (SAR) of the synthesized compounds. By screening these libraries against biological targets, hits can be identified, and the data from these screenings can guide the design of more potent and selective molecules. The rigid nature of the indane scaffold helps in constraining the conformational freedom of the attached substituents, which can lead to higher binding affinities and improved selectivity for their biological targets. eburon-organics.com

While specific, large-scale combinatorial libraries based solely on the this compound scaffold are not extensively detailed in publicly available literature, the principles of combinatorial chemistry strongly support its utility for this purpose. The synthesis of various aminoindane derivatives for medicinal chemistry applications is a well-established field, and the generation of focused libraries from such scaffolds is a standard practice in drug discovery. nih.govnih.govresearchgate.net

Intermediate in the Total Synthesis of Natural Products or Designed Molecules

In the context of total synthesis, an intermediate is a molecule that is formed during the course of a synthesis and is then used in a subsequent step to build up the final target molecule. The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules, including both natural products and rationally designed molecules with specific functions.

The synthesis of the precursor, 5,7-dichloro-indan-1-one, is a critical first step. Various synthetic routes have been developed for related chloro-indanones, often involving Friedel-Crafts acylation or cyclization reactions. patsnap.comchemicalbook.combeilstein-journals.orggoogle.comgoogle.com The subsequent conversion of the ketone to the amine, this compound, can be achieved through methods such as reductive amination. chemicalbook.com

Once obtained, this compound can be utilized in multi-step synthetic sequences. The amino group can be transformed into other functionalities or used to connect the indane core to other parts of a target molecule. The chlorinated aromatic ring can also be a key feature for the biological activity of the final product or a handle for further transformations.

While a direct application of this compound as an intermediate in the total synthesis of a specific, named natural product is not prominently documented, its role as a key building block in the synthesis of "designed molecules" is more prevalent. In medicinal chemistry, for instance, the indane scaffold is a component of several therapeutic agents. eburon-organics.com The synthesis of analogs of these drugs for SAR studies often involves the use of substituted aminoindanes as key intermediates. The dichloro substitution pattern can be crucial for modulating the pharmacological properties of the designed molecule, such as its metabolic stability or receptor binding affinity.

The indane framework is a known pharmacophore in various biologically active compounds, including those with neuroprotective and anticancer activities. researchgate.net The synthesis of novel derivatives within these classes of compounds can strategically employ this compound to introduce specific structural features that are hypothesized to enhance a desired biological effect.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted indanamines is a well-established field of organic chemistry. Typically, these syntheses involve the reduction of the corresponding indanone oximes or the reductive amination of indanones. For 5,7-Dichloro-indan-1-ylamine, a hypothetical synthetic route would likely start from 5,7-dichloro-1-indanone.

Currently, detailed synthetic procedures specifically for this compound are not widely reported in peer-reviewed journals. However, general methods for the synthesis of related aminoindanes can be adapted. For instance, the catalytic asymmetric hydrogenation of N-acylated enamines derived from indanones is a powerful method for producing chiral aminoindanes with high enantioselectivity. iupac.org

Future research could focus on optimizing a stereoselective synthesis for this compound, which would be crucial for its evaluation in biological systems where stereochemistry often dictates activity. The development of a scalable and cost-effective synthesis would be the first step toward unlocking the potential of this compound.

Exploration of New Catalytic Applications

Chiral amino alcohols and aminoindanes are known to be effective ligands and catalysts in asymmetric synthesis. mdpi.comcore.ac.uk For example, cis-1-amino-2-indanol is a key component in the synthesis of widely used BOX and PyBOX ligands for asymmetric catalysis. mdpi.com

As of now, there is no available literature describing the use of this compound as a catalyst or ligand in chemical reactions.

Future research could explore the potential of this compound and its derivatives as ligands for transition metal-catalyzed reactions. The electronic effects of the two chlorine atoms on the benzene (B151609) ring could modulate the catalytic activity and selectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. The rigid indane backbone is advantageous for creating a well-defined chiral environment around a metal center.

Advanced Materials Science Applications (e.g., as polymer precursors or functional materials)

The incorporation of specific chemical moieties into polymers can imbue them with novel properties and functionalities. Halogenated aromatic compounds, for instance, can enhance thermal stability and flame retardancy.

There is currently no published research on the application of this compound in materials science as a polymer precursor or functional material.